molecular formula C21H21N3O2 B10991802 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10991802
M. Wt: 347.4 g/mol
InChI Key: BLCFQVYTHXDPDT-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a bis-indole derivative featuring a 1-methylindole-5-carboxamide core linked via an ethyl group to a 4-methoxy-substituted indole moiety. The ethyl linker and methoxy group influence solubility, lipophilicity, and binding affinity, making it distinct from simpler indole derivatives .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-23-11-8-15-14-16(6-7-18(15)23)21(25)22-10-13-24-12-9-17-19(24)4-3-5-20(17)26-2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25)

InChI Key

BLCFQVYTHXDPDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indole Derivatives

Core Structural Variations

Compound 37 ():
  • Structure: 3-(((4-(Aminomethyl)benzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide.
  • Comparison: The target compound replaces the piperazine-ethyl and benzylamino groups with a 4-methoxyindole-ethyl substituent.
  • Physicochemical Impact : The methoxy group in the target compound may enhance membrane permeability compared to the polar piperazine moiety in Compound 35.
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide ():
  • Structure : Features a pyrrolidinecarboxamide core with a 4-methoxyphenyl group.
  • Comparison : The target compound’s 1-methylindole-5-carboxamide core and 4-methoxyindole substituent create a bivalent indole structure, unlike the phenyl-pyrrolidine hybrid here. This structural difference suggests divergent biological targets, possibly favoring indole-specific receptors .

Substituent Effects on Bioactivity

Compounds 10j–10m ():
  • Structures: Acetamide derivatives with halogen (Cl, F), nitro (NO₂), or pyridyl substituents.
  • This could improve metabolic stability compared to 10l (NO₂-substituted) .
  • Biological Implications : Halogenated analogs (e.g., 10j, 10k) in show anticancer activity via Bcl-2/Mcl-1 inhibition. The target compound’s methoxy group may shift activity toward targets sensitive to steric bulk or hydrogen bonding.
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide ():
  • Structure : Indazole core with a methoxy-phenyl and methylindole substituent.
  • Comparison : The indazole core differs from the target’s indole, but both share methoxy groups. Indazoles often exhibit kinase inhibition, suggesting the target compound may also interact with kinase ATP-binding pockets but with altered selectivity .
Spectroscopic Characterization :
  • ¹H NMR : The target compound’s ethyl linker would show signals near δ 3.8–4.0 ppm (methoxy) and δ 6.5–8.0 ppm (indole protons). This aligns with data for similar compounds in (e.g., Compound 37: δ 2.46 ppm for methyl groups) .
  • HRMS : Molecular formula C₂₂H₂₂N₃O₂ (calculated [M+H]⁺: 360.1711) would distinguish it from analogs like Compound 10j (C₂₅H₂₀Cl₂FN₂O₃, [M+H]⁺: 507.0847) .

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